molecular formula C20H16BrN3O2 B4456360 2-acetyl-5'-bromo-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

2-acetyl-5'-bromo-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

Cat. No.: B4456360
M. Wt: 410.3 g/mol
InChI Key: LTXQVCNJSCAUTA-UHFFFAOYSA-N
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Description

This spiro-β-carboline derivative features a unique fused bicyclic structure with a 5'-bromo substituent on the indole ring and an acetyl group at the 2-position of the β-carboline core.

Properties

IUPAC Name

2'-acetyl-5-bromospiro[1H-indole-3,1'-4,9-dihydro-3H-pyrido[3,4-b]indole]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O2/c1-11(25)24-9-8-14-13-4-2-3-5-16(13)22-18(14)20(24)15-10-12(21)6-7-17(15)23-19(20)26/h2-7,10,22H,8-9H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXQVCNJSCAUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C13C4=C(C=CC(=C4)Br)NC3=O)NC5=CC=CC=C25
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-5’-bromo-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Beta-Carboline Core: This can be achieved through the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde under acidic conditions to form the beta-carboline skeleton.

    Spirocyclization: The beta-carboline intermediate undergoes a spirocyclization reaction with an indole derivative. This step often requires a strong base or a Lewis acid to facilitate the formation of the spiro linkage.

    Functional Group Introduction: The acetyl and bromo groups are introduced through selective functionalization reactions. For instance, acetylation can be performed using acetic anhydride in the presence of a base, while bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and beta-carboline moieties. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can target the carbonyl group or the double bonds within the rings. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: The bromo substituent can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents (e.g., DMF, DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-acetyl-5’-bromo-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

Mechanism of Action

The mechanism of action of this compound depends on its interaction with biological targets. For instance:

    Molecular Targets: It may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways.

    Pathways Involved: Could involve inhibition of specific enzymes, binding to receptor sites, or intercalation into DNA, affecting cellular processes such as proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound’s acetyl and bromo groups distinguish it from related spiro-β-carbolines (Table 1). Key analogs include:

Table 1: Structural Comparison of Spiro-β-Carboline Derivatives
Compound Name Substituents Molecular Formula Key Features
2-Acetyl-5'-bromo-... (Target) 2-acetyl, 5'-Br Inferred Acetyl enhances electron-withdrawing effects; Br increases molecular weight and lipophilicity.
1′-Allyl-5′-bromo-6-methoxy-... 1'-allyl, 6-OCH₃, 5'-Br C₂₂H₂₀BrN₃O₂ Allyl and methoxy groups introduce steric bulk and polarity.
(1R)-5′-Bromo-1′-methyl-... 1'-CH₃ (R-configuration), 5'-Br Not provided Methyl group reduces steric hindrance compared to allyl/acetyl.
4-Phenyl-... 4-Ph C₂₅H₂₁N₃O Phenyl substituent enhances aromatic interactions.
4-(4-Methoxyphenyl)-... 4-(4-OCH₃-Ph) C₂₆H₂₃N₃O₂ Methoxy group improves solubility via polarity.

Key Observations :

  • The acetyl group in the target compound likely reduces basicity compared to methyl or allyl substituents in , altering interaction with biological targets.
  • Bromine at the 5'-position (common in ) increases molecular weight and may enhance halogen bonding in receptor binding.

Physical and Spectral Properties

Table 2: Comparative Physical/Spectral Data
Compound Name Melting Point (°C) IR (cm⁻¹) ¹H NMR Features
Target Compound Not reported ~1700 (C=O stretch) Acetyl methyl (~2.1 ppm, 3H), aromatic Br signals (~7.5 ppm).
4-Phenyl-... 199–201 3296 (N-H) 1H exchangeable proton at δ 10.2 ppm.
4-(4-Methoxyphenyl)-... 280–281 3610 (N-H) Methoxy singlet at δ 3.8 ppm.
1-Acetyl-5-bromo... Not reported Not reported Acetyl methyl at δ 2.4 ppm; ketone C=O at δ 195 ppm (¹³C).

Analysis :

  • The acetyl group in the target compound would produce a distinct carbonyl stretch in IR (~1700 cm⁻¹), similar to , but absent in non-acetylated analogs .
  • Bromine’s deshielding effect would shift aromatic proton signals downfield compared to methoxy or methylenedioxy substituents .

Biological Activity

2-acetyl-5'-bromo-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one is a compound belonging to the beta-carboline class of alkaloids, which are known for their diverse biological activities. This article examines the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C22H20BrN3O2
  • Molecular Weight : 438.3 g/mol
  • CAS Number : 904503-95-3

Biological Activities

The biological activities of beta-carboline derivatives, including this compound, have been widely studied. Key activities include:

Antitumor Activity

Beta-carbolines have been investigated for their potential as antitumor agents. Research indicates that derivatives can interact with DNA and inhibit tumor cell proliferation. A study found that various beta-carboline derivatives exhibited cytotoxic effects against cancer cell lines by inducing apoptosis and disrupting the cell cycle .

Antioxidant Properties

These compounds also display significant antioxidant activities. They scavenge free radicals and inhibit lipid peroxidation, which can protect cells from oxidative stress . The structure of beta-carbolines allows them to stabilize free radicals effectively.

Neuroprotective Effects

Beta-carbolines are noted for their neuroprotective properties. They have been shown to modulate neurotransmitter systems and exhibit anxiolytic effects. In vivo studies demonstrated that certain derivatives could reduce anxiety-like behaviors in animal models .

The mechanisms underlying the biological activities of this compound include:

  • DNA Interaction : The compound can intercalate into DNA, leading to genotoxic effects that may be exploited in cancer therapy .
  • Enzyme Inhibition : Some studies suggest that beta-carbolines can inhibit key enzymes involved in tumor progression and inflammation.
  • Receptor Modulation : The compound may interact with various neurotransmitter receptors (e.g., serotonin receptors), influencing mood and cognition.

Case Studies

  • Antitumor Efficacy :
    • A study evaluated the cytotoxicity of various beta-carboline derivatives against human cancer cell lines. Results indicated that compounds similar to this compound significantly inhibited cell growth and induced apoptosis .
  • Neuroprotective Effects :
    • In a model of neurodegeneration induced by oxidative stress, the compound demonstrated protective effects by reducing neuronal cell death and improving behavioral outcomes in treated animals .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntitumorInduces apoptosis in cancer cells
AntioxidantScavenges free radicals; inhibits lipid peroxidation
NeuroprotectiveReduces anxiety-like behaviors in animal models

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-acetyl-5'-bromo-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
Reactant of Route 2
Reactant of Route 2
2-acetyl-5'-bromo-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

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